molecular formula C10H21ClO B13474363 3-(Chloromethyl)-1-ethoxy-5-methylhexane

3-(Chloromethyl)-1-ethoxy-5-methylhexane

Cat. No.: B13474363
M. Wt: 192.72 g/mol
InChI Key: ZDZQXJWAXKAOFA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by its unique structure, which includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethoxy-5-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-ethoxy-5-methylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also a consideration to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethoxy-5-methylhexane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethoxy-5-methylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1-ethoxy-5-methylhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and industry.

Properties

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

3-(chloromethyl)-1-ethoxy-5-methylhexane

InChI

InChI=1S/C10H21ClO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

ZDZQXJWAXKAOFA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(CC(C)C)CCl

Origin of Product

United States

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